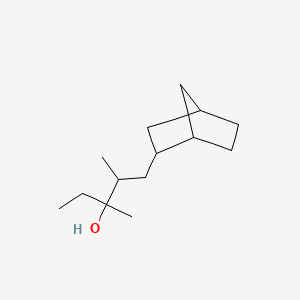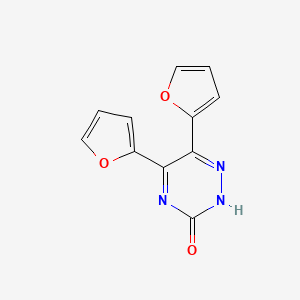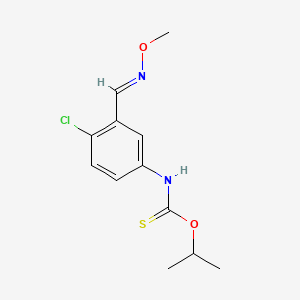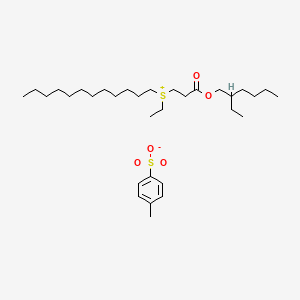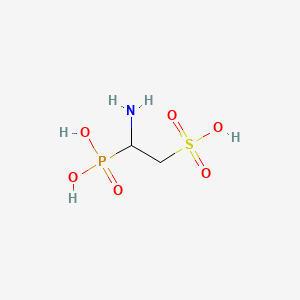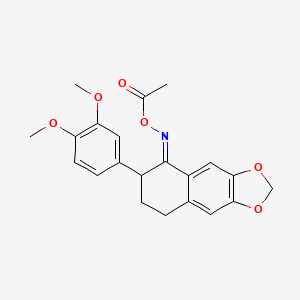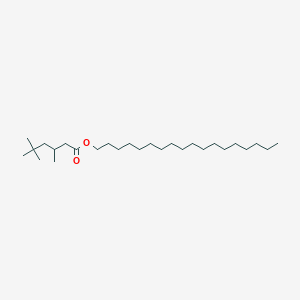
Stearyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl isononanoate is a fatty acid ester, specifically an ester of stearyl alcohol and isononanoic acid. It is widely used in the personal care and cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin and hair. This compound is known for its low viscosity, making it easy to incorporate into various formulations such as moisturizers, sunscreens, conditioners, and makeup .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearyl isononanoate is synthesized by the esterification of stearyl alcohol with isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. After the reaction, the ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Stearyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearyl alcohol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst.
Major Products
Hydrolysis: Stearyl alcohol and isononanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Stearyl isononanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used in formulations for skin and hair care products due to its emollient properties. It helps to improve the texture and hydration of the skin and hair, making it a valuable ingredient in dermatological and cosmetic research .
Mechanism of Action
The primary mechanism of action of stearyl isononanoate is its ability to form a protective barrier on the skin and hair, preventing moisture loss and providing a smooth and silky texture. This barrier function helps to protect the skin and hair from environmental stressors, such as pollution and UV radiation. The ester also acts as a lubricant, reducing friction and improving the overall feel of cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
- Ethylhexyl palmitate
- Caprylic capric triglyceride
- Isoamyl laurate
Uniqueness
Stearyl isononanoate is unique due to its specific combination of stearyl alcohol and isononanoic acid, which provides a balance of emollient properties and low viscosity. This makes it particularly suitable for use in a wide range of cosmetic formulations, offering both hydration and a smooth texture without being too greasy or heavy .
Properties
CAS No. |
84878-34-2 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
octadecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C27H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-26(28)23-25(2)24-27(3,4)5/h25H,6-24H2,1-5H3 |
InChI Key |
IRPUQPOQLCBARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


